1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-pyridin-2-ylpiperazin-1-yl)benzenesulfonyl chloride with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders, including depression and anxiety.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit the reuptake of serotonin, a neurotransmitter, by binding to serotonin transporters. This leads to an increase in serotonin levels in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects .
Comparison with Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: Used in veterinary medicine as an impurity standard.
1-(4-Pyridyl)piperazine: A building block for various medicinally important molecules.
Uniqueness: 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one stands out due to its unique sulfonylphenyl and piperidin-2-one moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20-6-2-4-12-24(20)17-7-9-18(10-8-17)28(26,27)23-15-13-22(14-16-23)19-5-1-3-11-21-19/h1,3,5,7-11H,2,4,6,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFVPRAZLSEGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.